2-Chloropyrrolo[2,1-f][1,2,4]triazine 2-Chloropyrrolo[2,1-f][1,2,4]triazine
Brand Name: Vulcanchem
CAS No.: 1363383-25-8
VCID: VC2719768
InChI: InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H
SMILES: C1=CN2C(=C1)C=NC(=N2)Cl
Molecular Formula: C6H4ClN3
Molecular Weight: 153.57 g/mol

2-Chloropyrrolo[2,1-f][1,2,4]triazine

CAS No.: 1363383-25-8

Cat. No.: VC2719768

Molecular Formula: C6H4ClN3

Molecular Weight: 153.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloropyrrolo[2,1-f][1,2,4]triazine - 1363383-25-8

Specification

CAS No. 1363383-25-8
Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
IUPAC Name 2-chloropyrrolo[2,1-f][1,2,4]triazine
Standard InChI InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H
Standard InChI Key XEBYYANMFBLKFL-UHFFFAOYSA-N
SMILES C1=CN2C(=C1)C=NC(=N2)Cl
Canonical SMILES C1=CN2C(=C1)C=NC(=N2)Cl

Introduction

Physical and Chemical Properties

Molecular Characteristics

While specific data on 2-Chloropyrrolo[2,1-f] triazine is limited in the available literature, its properties can be inferred from structurally related compounds. Based on the closely related compound 4-chloropyrrolo[2,1-f] triazine (which differs only in the position of the chlorine atom), 2-Chloropyrrolo[2,1-f] triazine likely has a molecular formula of C6H4ClN3 and a molecular weight of approximately 153.57 .

The physical state of 2-Chloropyrrolo[2,1-f] triazine at room temperature is presumed to be a crystalline solid, with storage recommendations similar to related compounds, which are typically stored at room temperature in sealed containers .

Comparative Analysis with Structural Analogs

Several structural analogs of 2-Chloropyrrolo[2,1-f] triazine have been documented in the chemical literature, providing useful comparative data for understanding its properties and potential applications. Table 1 presents a comparison of key properties among these related compounds.

Table 1: Comparison of Key Properties of 2-Chloropyrrolo[2,1-f] triazine and Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightAdditional Features
2-Chloropyrrolo[2,1-f] triazineNot specified in sourcesC6H4ClN3~153.57Chlorine at position 2
4-Chloropyrrolo[2,1-f] triazine888720-29-4C6H4ClN3153.57Chlorine at position 4
7-Bromo-2-chloropyrrolo[2,1-f] triazine1233186-50-9C6H3BrClN3232.47Chlorine at position 2, Bromine at position 7
2-Chloro-1H,4H-pyrrolo[2,1-f] triazin-4-one1613751-69-1C6H4ClN3O169.57Chlorine at position 2, Carbonyl at position 4
Pyrrolo[2,1-f] triazine-2,4-dione918538-04-2C6H5N3O2151.12Carbonyl groups at positions 2 and 4
Property4-Chloropyrrolo[2,1-f] triazine7-Bromo-2-chloropyrrolo[2,1-f] triazinePyrrolo[2,1-f] triazine-2,4-dione
Density1.5±0.1 g/cm³Not specified1.74±0.1 g/cm³
LogP0.94Not specified4.92±0.20 (Predicted)
PSA30.19000Not specifiedNot specified
Storage ConditionsRoom temperatureRoom temperatureSealed, room temperature
Purity StandardsNot specified≥97%Not specified

Synthesis and Chemical Reactivity

Synthetic Approaches

Applications in Medicinal Chemistry

CompoundIC50 (nM)Standard Deviation
Compound 1221±11
Compound 1310±7.1
Compound 1422±13
Compound 1515±7.2
Compound 1616±3.6
Compound 1711±6.2
Compound 187.9±5.8
Compound 19770±100

This data illustrates the potential of pyrrolo[2,1-f] triazine derivatives as enzyme inhibitors, suggesting that appropriately functionalized derivatives of 2-Chloropyrrolo[2,1-f] triazine could display similar activities. The significant variation in potency among structural analogs (ranging from 7.9 nM to 770 nM) highlights the importance of precise structural modifications in optimizing biological activity .

Future Research Directions

Synthetic Methodology Advancements

Opportunities for advancing the synthetic methodology for 2-Chloropyrrolo[2,1-f] triazine and related compounds include:

  • Development of more efficient and scalable synthetic routes

  • Exploration of regioselective functionalization strategies

  • Application of green chemistry principles to improve sustainability

  • Investigation of catalytic methods for introducing diverse substituents

These methodological advancements would enhance the accessibility and utility of 2-Chloropyrrolo[2,1-f] triazine as a building block for medicinal chemistry applications.

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